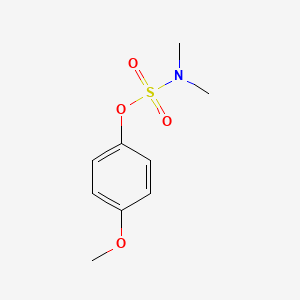
n-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine is an organic compound characterized by the presence of a bromobenzyl group attached to a diphenylpentene amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine typically involves a multi-step process. One common method includes the following steps:
Formation of 4-Bromobenzyl Bromide: This can be achieved by the bromination of benzyl bromide using bromine in the presence of a catalyst.
Alkylation Reaction: The 4-bromobenzyl bromide is then reacted with 2,2-diphenylpent-4-en-1-amine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki coupling or Sonogashira coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts are often used in coupling reactions.
Major Products
Oxidation: 4-Bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine involves its interaction with specific molecular targets. The bromobenzyl group can participate in various binding interactions, while the diphenylpentene amine structure may interact with biological receptors or enzymes, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl Bromide: A precursor in the synthesis of N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine.
4-Bromobenzaldehyde: An oxidation product of the bromobenzyl group.
N-(4-Bromophenyl)-2,2-diphenylpent-4-en-1-amine: A structurally similar compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific combination of a bromobenzyl group and a diphenylpentene amine structure, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C24H24BrN |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2,2-diphenylpent-4-en-1-amine |
InChI |
InChI=1S/C24H24BrN/c1-2-17-24(21-9-5-3-6-10-21,22-11-7-4-8-12-22)19-26-18-20-13-15-23(25)16-14-20/h2-16,26H,1,17-19H2 |
InChI Key |
LRLCZAKLDCKDSD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CNCC1=CC=C(C=C1)Br)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14138690.png)
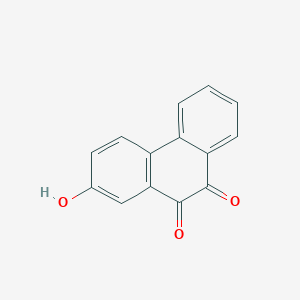
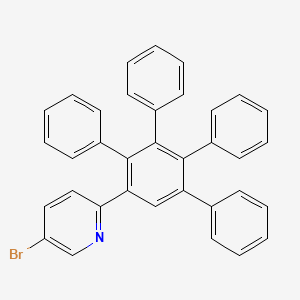
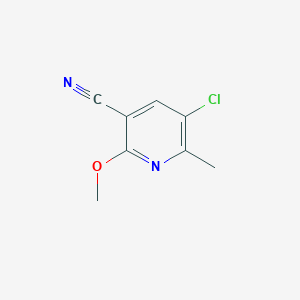
![1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione](/img/structure/B14138718.png)
![2-((3-benzyl-4,8,8-trimethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B14138727.png)
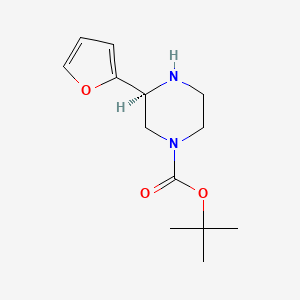
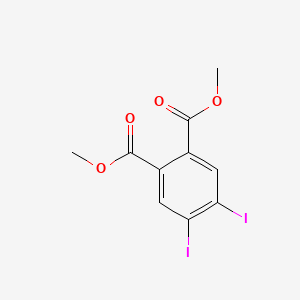
![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)

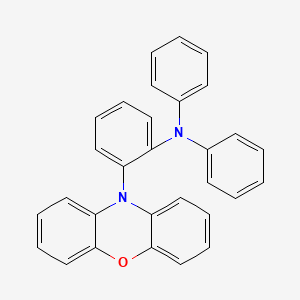
![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)

